molecular formula C18H20N2O3S2 B2699082 1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole CAS No. 868217-23-6

1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole

Cat. No.: B2699082
CAS No.: 868217-23-6
M. Wt: 376.49
InChI Key: XTIUNEXDKGCFLC-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative featuring a partially saturated 4,5-dihydroimidazole core. Key structural attributes include:

  • Position 1: A sulfonyl (-SO₂-) group linked to a 4-methoxyphenyl ring. The methoxy (-OCH₃) substituent is electron-donating, enhancing solubility in polar solvents and influencing electronic interactions .
  • Position 2: A thioether (-S-) group connected to a 2-methylbenzyl moiety, contributing hydrophobicity and steric bulk.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-14-5-3-4-6-15(14)13-24-18-19-11-12-20(18)25(21,22)17-9-7-16(23-2)8-10-17/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIUNEXDKGCFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonyl group: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with an appropriate base.

    Attachment of the methylsulfanyl group: This step involves the reaction of 2-methylbenzenethiol with a suitable alkylating agent.

    Construction of the dihydroimidazole core: This is often done through cyclization reactions involving imidazole precursors and appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfonyl and methylsulfanyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound exhibits several promising biological activities, particularly in pharmacology. Compounds with imidazole structures are often associated with:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens.
  • Anticancer Properties : The structural components may enhance interactions with cancer cell pathways.

Pharmacological Studies

Research has indicated that the compound may serve as a lead structure for developing new pharmaceuticals targeting specific diseases, particularly:

  • Antimicrobial Agents : Studies have found that derivatives of imidazole can inhibit bacterial growth effectively.
  • Anticancer Drugs : The unique combination of functional groups offers potential for selective toxicity towards cancer cells.

Synthesis and Derivative Development

The synthesis of 1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole can be approached through various methods, allowing for the development of derivatives with enhanced properties. Notable derivatives include:

Compound NameStructural FeaturesBiological Activity
1-(4-Methoxyphenyl)-2-(methylthio)imidazoleSimilar imidazole core with methylthio groupAntimicrobial
2-(Methylthio)-4,5-dihydroimidazoleLacks sulfonyl group but has similar coreAntifungal
1-(Phenylsulfonyl)-2-(methylbenzyl)imidazoleContains sulfonamide instead of sulfonylAnticancer

Case Studies and Research Findings

Several studies have explored the pharmacological potential of similar compounds:

  • Antimicrobial Efficacy : Research demonstrated that imidazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the methoxy group was crucial for enhancing this activity.
  • Anticancer Activity : A study evaluated the cytotoxic effects of imidazole derivatives on various cancer cell lines (e.g., MCF-7, DU145). The findings suggested that modifications to the imidazole ring can lead to increased potency against tumor cells.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl and methylsulfanyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The dihydroimidazole core may also play a role in modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 1 / Position 2) Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 1: 4-Methoxyphenylsulfonyl
2: 2-Methylbenzylthio
C₁₈H₂₀N₂O₃S₂ 376.49* Predicted higher solubility due to methoxy group; moderate steric hindrance
1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole 1: 4-Methylphenylsulfonyl
2: Methylthio
C₁₁H₁₄N₂O₂S₂ 270.37 Lower solubility (methyl vs. methoxy); simpler structure
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole 1: Unsubstituted
2: 2-Chlorobenzylthio
C₁₀H₁₁ClN₂S 226.72 Electronegative Cl enhances reactivity; lacks sulfonyl group
2-((4-Fluorobenzyl)thio)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-imidazole 1: 4-Fluorophenylsulfonyl
2: 4-Fluorobenzylthio
C₁₆H₁₄F₂N₂O₂S₂ 376.43 Fluorine increases electronegativity; potential for halogen bonding
1-(Benzenesulfonyl)-2-((3,4-dichlorophenyl)methylsulfanyl)-4,5-dihydro-1H-imidazole 1: Benzenesulfonyl
2: 3,4-Dichlorobenzylthio
C₁₆H₁₄Cl₂N₂O₂S₂ 409.33 High lipophilicity; dichloro groups may enhance antimicrobial activity

*Calculated based on structural analogs.

Pharmacological and Functional Properties

  • Antimicrobial Activity : Sulfonyl groups enhance stability and bioavailability, while thioethers contribute to membrane penetration. The target compound’s methoxy group may improve water solubility compared to methyl or halogenated analogs .
  • Coordination Chemistry : Imidazole derivatives with electron-donating groups (e.g., methoxy) can act as ligands for metal ions, as demonstrated in chemosensor applications .
  • Stability : Sulfonyl derivatives are more oxidation-resistant than thioether-only analogs (e.g., ’s thio vs. sulfonyl compounds) .

Commercial and Industrial Relevance

  • highlights the commercial availability of a hydrochloride salt of 2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole, indicating industrial interest in related compounds for pharmaceutical intermediates .

Biological Activity

1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole is a complex organic compound with significant potential in pharmacological applications due to its unique structural features. This compound incorporates an imidazole ring, a sulfonyl group, and a thioether linkage, which may contribute to its biological activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C20H22N2O2S
  • Molecular Weight : 354.47 g/mol
  • Functional Groups :
    • Imidazole ring
    • Sulfonyl group (attached to a 4-methoxyphenyl moiety)
    • Thioether linkage (with a 2-methylbenzyl group)

Anticancer Properties

Research indicates that imidazole derivatives often exhibit anticancer properties. For instance, compounds structurally similar to this compound have shown significant activity against various cancer cell lines.

Compound NameIC50 (µM)Cancer Cell Lines Tested
Compound A0.15A549
Compound B0.21HeLa
Compound C0.33HepG2

These compounds inhibit tubulin polymerization, a critical process in cancer cell division, suggesting that the compound may possess similar mechanisms of action .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies on related imidazole compounds have demonstrated effectiveness against bacterial and fungal strains.

Test OrganismInhibition Zone (mm) at 0.5 mg/mL
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results indicate the potential for this compound to act as an antimicrobial agent, although specific data on the compound itself is limited .

The biological activity of imidazoles is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling and proliferation. The sulfonyl and thioether groups may enhance binding affinity and specificity towards these targets.

Case Studies

  • Antitumor Efficacy : In an experimental study using MDA-MB-468 breast cancer xenograft models, related imidazole compounds demonstrated significant tumor suppression without notable toxicity, indicating a favorable therapeutic window .
  • Antimicrobial Testing : A series of related compounds were synthesized and tested for antimicrobial activity, showing promising results particularly against Gram-positive bacteria and fungi, which could be extrapolated to suggest similar potential for the target compound .

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